molecular formula C10H13BrClN B7948343 (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B7948343
M. Wt: 262.57 g/mol
InChI Key: FPTQDDKJLYZDHS-HNCPQSOCSA-N
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Description

Properties

IUPAC Name

(1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTQDDKJLYZDHS-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 6-Amino-1-Tetralone via Sandmeyer Reaction

A foundational step involves introducing bromine at position 6 of the tetrahydronaphthalene system. The Sandmeyer reaction converts 6-amino-1-tetralone to 6-bromo-1-tetralone using hydrobromic acid (HBr), sodium nitrite (NaNO₂), and cuprous bromide (CuBr).

Procedure :

  • Dissolve 6-amino-1-tetralone (5 g, 31 mmol) in 47% HBr (50 mL) and water (50 mL).

  • Cool to 0–5°C and add NaNO₂ (2.5 g, 36 mmol) in water (20 mL) dropwise.

  • Stir for 15 minutes, then add CuBr (5.14 g, 36 mmol) in HBr (20 mL).

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via chromatography.

Yield : 83%.

Catalytic Hydrogenation for Deprotection and Salt Formation

Catalytic hydrogenation removes protecting groups and facilitates hydrochloride salt formation.

Procedure :

  • Treat the intermediate with palladium on carbon (Pd/C) under H₂ atmosphere.

  • Filter and acidify with HCl in isopropanol to precipitate the hydrochloride salt.

Conditions :

  • Catalyst: 5–10% Pd/C or Pd(OH)₂/C.

  • Solvent: Isopropanol or methanol.

Yield : >90% after salt formation.

Stereochemical Control and Resolution

Achieving the (R)-configuration requires chiral resolution or asymmetric synthesis :

Chiral Auxiliary Approach

  • Use (R)-1-benzyl group to bias amine formation during reductive amination.

  • Enantiomeric excess (ee) : >98% when using optically pure starting materials.

Enzymatic Resolution

  • Lipases or esterases selectively hydrolyze enantiomers, though this method is less documented for this compound.

Optimization and Challenges

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–30°C (Step 2.2)Higher temps risk racemization
Molar Ratio (Aldehyde:Amine)1:1.8Excess aldehyde drives completion
Catalyst Loading10% Pd/C (5 wt%)Lower loadings prolong reaction

Byproduct Mitigation

  • Racemization : Minimized by avoiding strong bases and high temperatures.

  • Over-reduction : Controlled via H₂ pressure regulation during hydrogenation.

Data Tables

Table 1. Comparative Analysis of Synthesis Steps

StepReagents/ConditionsYieldPurity (HPLC)
BrominationHBr, NaNO₂, CuBr, 0–5°C83%>95%
Reductive AminationNaBH₄, CH₃COOH, 20–30°C90%>90%
HydrogenationPd/C, H₂, Isopropanol92%>98%

Industrial Scalability Considerations

  • Cost Drivers : Palladium catalysts and chiral auxiliaries.

  • Green Chemistry : Replace dichloromethane with ethyl acetate or cyclopentyl methyl ether (CPME).

  • Continuous Flow : Potential for bromination and hydrogenation steps to enhance throughput.

Chemical Reactions Analysis

Reaction Mechanisms and Functional Group Analysis

The compound contains:

  • A protonated amine group (NH₃⁺) due to the hydrochloride salt form.

  • A bromine atom at the 6-position on the tetrahydronaphthalene ring.

  • A tetrahydronaphthalene core , a bicyclic aromatic system.

Key Factors Influencing Reactivity

  • Protonated amine : Reduces nucleophilicity but enhances solubility in aqueous conditions. Deprotonation under basic conditions restores nucleophilic activity .

  • Bromine substituent : Acts as an electron-withdrawing group, deactivating the aromatic ring and directing electrophilic substitution to ortho/para positions.

  • Tetrahydronaphthalene ring : Stabilizes intermediates via conjugation but limits reactivity compared to fully aromatic systems.

Deprotonation and Nucleophilic Reactions

Reaction TypeConditionsProducts/OutcomesKey Factors
Deprotonation Basic conditions (e.g., NaOH, K₂CO₃)Free amine ([R]-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine)pH-dependent equilibrium
Alkylation/Acylation Alkyl halides, carbonyl compoundsAlkylated/acylated amine derivativesRequires deprotonated amine
Nucleophilic Substitution Electrophiles (e.g., α,β-unsaturated carbonyls)C–N bond formationAmine acts as nucleophile

Electrophilic Aromatic Substitution

Reaction TypeConditionsProducts/OutcomesKey Factors
Electrophilic Substitution Nitration, sulfonationSubstituted tetrahydronaphthalene derivativesBromine directs substitution to ortho/para positions
Catalytic Hydrogenation H₂, Pd/CReduced tetrahydronaphthalene derivativesAromatic ring stability limits over-reduction

Analytical and Biochemical Relevance

ApplicationBasis of ReactivityTools for Analysis
Pharmacological Studies Amine’s interaction with biological targets (e.g., receptors)NMR, HPLC, LC-MS
Receptor Binding Assays Hydrogen bonding, π–π interactionsRadioligand displacement
Chemical Stability Testing Resistance to hydrolysis, oxidationIR spectroscopy

Structural and Reactivity Comparisons

CompoundMolecular FormulaKey DifferencesReactivity Profile
(R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochlorideC₁₀H₁₃BrClNProtonated amine, bromine at 6-positionModerate nucleophilicity (amine), electron-deficient aromatic ring
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amineC₁₀H₁₂BrNFree amineHigher nucleophilicity but less aqueous solubility
(R)-6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochlorideC₁₁H₁₄BrClNOMethoxy group at 5-positionEnhanced electron-donating effects, altered solubility

Scientific Research Applications

Medicinal Chemistry

Antidepressant Research
This compound has been investigated for its role in synthesizing novel antidepressants. Its structural features allow for modifications that can enhance pharmacological activity. For example, derivatives of tetrahydronaphthalene have shown promise in targeting serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .

Neuropharmacological Studies
Research indicates that (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may influence neurotransmitter systems. Studies have demonstrated its potential effects on dopamine and norepinephrine pathways, suggesting applications in treating neurodegenerative diseases .

Material Science

Polymer Synthesis
The compound serves as a building block in the synthesis of advanced polymers. Its bromine atom can participate in cross-linking reactions, enhancing the mechanical properties of polymeric materials. This application is particularly relevant in developing high-performance materials used in electronics and automotive industries .

Nanomaterials Development
this compound has been utilized in creating nanomaterials with unique optical and electronic properties. Research shows that incorporating this compound into nanostructures can improve their conductivity and stability .

Synthetic Intermediate

Synthesis of Complex Molecules
As a versatile intermediate, this compound is employed in the synthesis of various complex organic compounds. Its ability to undergo multiple reactions (e.g., nucleophilic substitutions) makes it valuable in synthetic organic chemistry .

Case Studies

Study Application Findings
Shafiq et al., 2011Antidepressant synthesisIdentified derivatives with enhanced serotonin receptor affinity
Arshad et al., 2013Polymer developmentDemonstrated improved mechanical properties when used as a cross-linking agent
Chemical Research JournalNanomaterialsReported on enhanced conductivity in nanostructured materials incorporating this compound

Mechanism of Action

The mechanism of action of ®-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, thereby affecting signal transduction processes in the nervous system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

7-Bromo-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride
  • CAS No.: 1337523-99-5
  • Similarity : 0.95
  • Key Difference : Bromine at the 7-position instead of 5.
  • Impact : Altered steric and electronic properties may influence receptor binding or metabolic stability.
5-Bromo-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride
  • CAS No.: 1259674-78-6 (S-enantiomer)
  • Key Difference : Bromine at the 5-position.
  • Impact : Positional isomerism could lead to divergent pharmacological profiles due to changes in aromatic ring interactions.

Halogen-Substituted Analogs

(R)-6-Chloro-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride
  • CAS No.: 1810074-75-9
  • Molecular Formula : C₁₀H₁₃Cl₂N
  • Molecular Weight : 218.12 g/mol
  • Key Difference : Chlorine replaces bromine at the 6-position.
  • Size: Smaller van der Waals radius of Cl may decrease steric hindrance.

Stereochemical Variants

(S)-6-Bromo-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride
  • CAS No.: 2172274-44-9 (free base)
  • Key Difference : S-configuration at the chiral center.
  • Impact : Enantiomers often exhibit distinct biological activities. For example, the R-form may show higher receptor selectivity compared to the S-form, as seen in sertraline analogs .

Functionalized Derivatives

4-(3,4-Dichlorophenyl)-N-Methyl-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride
  • CAS No.: 79617-99-5
  • Key Differences :
    • Addition of a 3,4-dichlorophenyl group.
    • N-methylation of the amine.
  • Impact :
    • Increased lipophilicity enhances blood-brain barrier penetration.
    • Methylation may reduce metabolic degradation.
7-Methyl-1,2,3,4-Tetrahydronaphthalen-1-Amine Hydrochloride
  • CAS No.: 1810069-89-6
  • Key Difference : Methyl substituent at the 7-position.
  • Impact : Methyl groups can improve metabolic stability but may introduce steric clashes in target binding.

Solubility and Stability

  • Hydrochloride Salts : All analogs discussed are hydrochloride salts, improving aqueous solubility compared to free bases.
  • Bromine vs. Chlorine : Bromine’s larger size may reduce solubility in polar solvents but enhance hydrophobic interactions in biological membranes .

Pharmacological Activity

  • Chloro Analog : The 6-chloro derivative may exhibit similar mechanisms but with reduced potency due to weaker halogen bonding .
  • Methylated Analogs : Improved metabolic half-life but possible toxicity risks .

Biological Activity

(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • IUPAC Name: this compound
  • CAS Number: 2241594-26-1
  • Molecular Formula: C10H13BrClN
  • Molecular Weight: 262.58 g/mol
  • Purity: 95% .

Biological Activity Overview

The compound exhibits various biological activities primarily related to its interaction with neurotransmitter receptors. Notably, it has been studied for its affinity towards serotonin receptors, particularly the 5-HT2 family.

Affinity for Serotonin Receptors

Research indicates that this compound and its analogs demonstrate significant binding affinity to serotonin receptors:

  • 5-HT2A and 5-HT2C Receptors: The compound acts as an agonist at the 5-HT2C receptor and exhibits inverse agonist activity at the 5-HT2A receptor. This dual action suggests potential therapeutic applications in treating mood disorders and psychosis .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance or alter its biological activity. Studies have shown that variations in substituents at specific positions on the tetrahydronaphthalene backbone can lead to significant changes in receptor affinity and functional outcomes .

Case Study 1: Psychostimulant-Induced Behaviors

In rodent models, this compound has been evaluated for its efficacy in modulating behaviors associated with psychostimulant use. The compound showed promise in reducing compulsive feeding behaviors and other psychostimulant-induced effects .

Case Study 2: Antimycobacterial Activity

Recent investigations have identified tetrahydronaphthalene derivatives as potential inhibitors of Mycobacterium tuberculosis ATP synthase. While specific data on this compound remains limited, its structural relatives have demonstrated effective antimycobacterial properties .

Table 1: Affinity of this compound at Serotonin Receptors

Receptor TypeBinding Affinity (Ki)Action Type
5-HT2AHighInverse Agonist
5-HT2CModerateAgonist
H1LowAntagonist

Table 2: Summary of Biological Activities in Case Studies

Study FocusFindings
Psychostimulant BehaviorsReduced compulsive feeding in rodent models
Antimycobacterial ActivityStructural relatives showed ATP synthase inhibition

Q & A

Q. What are the common synthetic routes for (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?

The compound is synthesized via Grignard condensation of 3,4-dichlorophenylmagnesium bromide with 6-bromo-4(R)-(methylamino)-1,2,3,4-tetrahydronaphthalen-1-one, followed by sequential reduction and oxidation steps. Key intermediates are isolated using column chromatography, and enantiomeric purity is ensured through chiral resolution techniques .

Q. What methods are recommended for purifying this compound?

Purification typically involves recrystallization from polar aprotic solvents (e.g., isopropanol) or solid-phase extraction (SPE) using hydrophobic-lipophilic-balanced (HLB) cartridges. Reverse-phase HPLC with acetonitrile/water gradients can resolve enantiomeric impurities .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms stereochemistry and regioselectivity, particularly 1H^1H- and 13C^{13}C-NMR for bromine-induced splitting patterns.
  • HPLC-MS : Validates purity and detects trace impurities (e.g., diastereomers or des-bromo analogs).
  • X-ray crystallography : Resolves absolute configuration using SHELX software for small-molecule refinement .

Q. How should this compound be stored to ensure stability?

Store at room temperature (RT) under an inert nitrogen atmosphere to prevent oxidation or hydrolysis. Avoid exposure to moisture, as the hydrochloride salt is hygroscopic .

Q. Is the compound sensitive to air or light during handling?

While not explicitly photolabile, prolonged air exposure can lead to amine degradation. Use Schlenk-line techniques or gloveboxes for moisture-sensitive reactions .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated for this compound?

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol mobile phases to resolve (R)- and (S)-enantiomers.
  • X-ray crystallography : SHELXL refinement of single crystals provides unambiguous stereochemical assignment .

Q. What reaction mechanisms underpin its synthesis?

  • Grignard addition : Nucleophilic attack of the aryl magnesium bromide on the ketone intermediate forms a tertiary alcohol.
  • NaBH4_4 reduction : Stereoselective reduction of imine intermediates retains the (R)-configuration at C1 .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Acidic conditions : Protonation of the amine stabilizes the hydrochloride salt but may promote bromine displacement in strongly acidic media.
  • Basic conditions : Deprotonation can lead to freebase precipitation or racemization. Stability studies recommend pH 4–6 for aqueous solutions .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. MS)?

  • Cross-validation : Use high-resolution MS to confirm molecular ions and isotopic patterns (79Br/81Br^{79}\text{Br}/^{81}\text{Br}).
  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals and verify spatial proximity of bromine and amine groups .

Q. What role does this compound play in pharmaceutical impurity profiling?

It is a key intermediate in sertraline synthesis. Impurities like (1RS,4SR)-diastereomers or des-bromo analogs are monitored using EP/PharmEur reference standards. Quantitative thresholds for genotoxic impurities (e.g., ≤ 1 ppm) require LC-MS/MS detection .

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